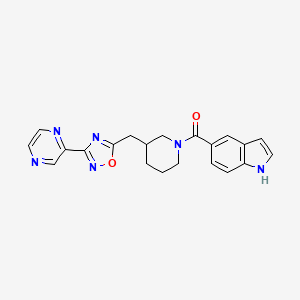![molecular formula C17H15ClN2O2S B2713618 1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea CAS No. 2379995-46-5](/img/structure/B2713618.png)
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that features a unique structure combining a chlorophenyl group, a furan ring, and a thiophene ring
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the chlorophenyl intermediate.
Coupling with Furan and Thiophene Rings: The chlorophenyl intermediate is then coupled with furan-2-yl and thiophene-2-yl groups through a series of reactions, such as Suzuki coupling or Stille coupling, under specific conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea can be compared with similar compounds, such as:
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-14-5-3-12(4-6-14)9-19-17(21)20-10-15-8-13(11-23-15)16-2-1-7-22-16/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQBKOYJCJESCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
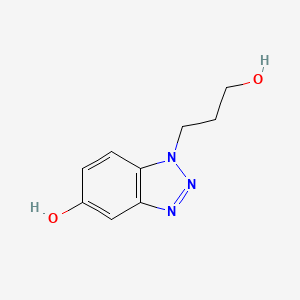
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2713539.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate](/img/structure/B2713540.png)
![methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate](/img/structure/B2713542.png)
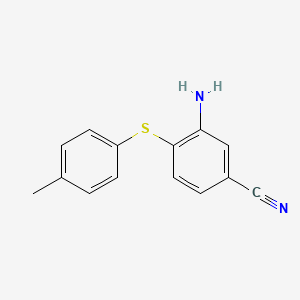
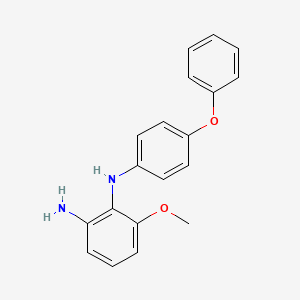
![1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2713546.png)
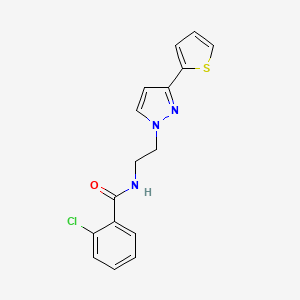
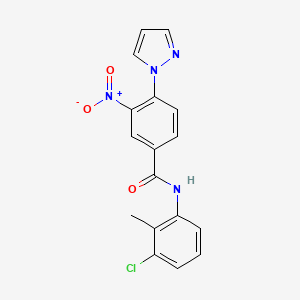
![{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol](/img/structure/B2713549.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713550.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)
![2-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)
